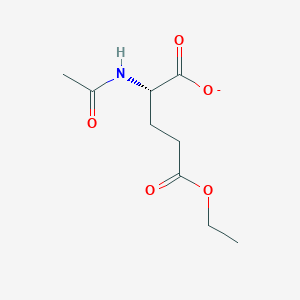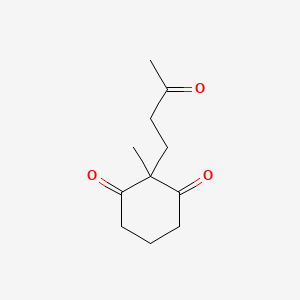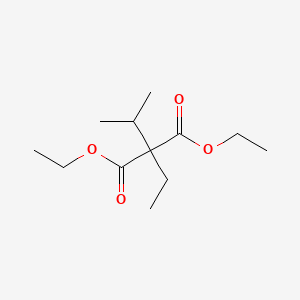
3-Carbethoxy-N-2-fluoroethylpyridinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carbethoxy-N-2-fluoroethylpyridinium bromide: is a pyridinium salt with a unique structure that includes a carbethoxy group and a fluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carbethoxy-N-2-fluoroethylpyridinium bromide typically involves the reaction of pyridine with ethyl chloroformate and 2-fluoroethyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the careful control of temperature, pressure, and reaction time to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Carbethoxy-N-2-fluoroethylpyridinium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, nitriles, or thiols.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include alcohols or amines.
Hydrolysis: The major product is the corresponding carboxylic acid.
Applications De Recherche Scientifique
3-Carbethoxy-N-2-fluoroethylpyridinium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium-based compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Carbethoxy-N-2-fluoroethylpyridinium bromide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating their activity. The fluoroethyl group can enhance binding affinity, while the carbethoxy group can influence the compound’s solubility and stability.
Comparaison Avec Des Composés Similaires
3-Carbethoxy-N-ethylpyridinium bromide: Similar structure but lacks the fluoro group.
3-Carbethoxy-N-2-chloroethylpyridinium bromide: Similar structure but with a chloro group instead of a fluoro group.
3-Carbethoxy-N-2-bromoethylpyridinium bromide: Similar structure but with a bromo group instead of a fluoro group.
Uniqueness: 3-Carbethoxy-N-2-fluoroethylpyridinium bromide is unique due to the presence of the fluoroethyl group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and binding affinity, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
403-13-4 |
|---|---|
Formule moléculaire |
C10H13BrFNO2 |
Poids moléculaire |
278.12 g/mol |
Nom IUPAC |
ethyl 1-(2-fluoroethyl)pyridin-1-ium-3-carboxylate;bromide |
InChI |
InChI=1S/C10H13FNO2.BrH/c1-2-14-10(13)9-4-3-6-12(8-9)7-5-11;/h3-4,6,8H,2,5,7H2,1H3;1H/q+1;/p-1 |
Clé InChI |
ZVNLBWUXFPUAKZ-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C1=C[N+](=CC=C1)CCF.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B14744102.png)
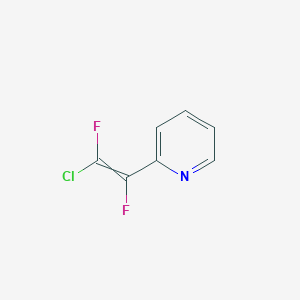
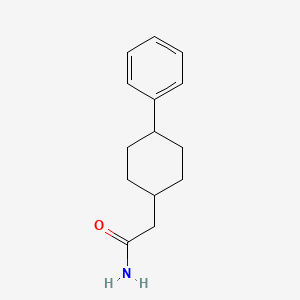
![1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole](/img/structure/B14744121.png)
![17-[1-[2-(Dimethylamino)ethylamino]ethyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B14744143.png)


![[1,3]Oxazolo[2,3-a]isoquinolin-4-ium](/img/structure/B14744159.png)

